Home > Products > Screening Compounds P15744 > (S)-(-)-7-Hydroxy-DPAT hydrochloride
(S)-(-)-7-Hydroxy-DPAT hydrochloride -

(S)-(-)-7-Hydroxy-DPAT hydrochloride

Catalog Number: EVT-1741693
CAS Number:
Molecular Formula: C16H26ClNO
Molecular Weight: 283.83 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+)-7-Hydroxy-N,N-di-n-propyl-2-aminotetralin [(+)‐7‐OH‐DPAT]

Compound Description: (+)-7-Hydroxy-N,N-di-n-propyl-2-aminotetralin, also known as (+)‐7‐OH‐DPAT, is the enantiomer of (S)-(-)-7-Hydroxy-DPAT hydrochloride. It also exhibits dopaminergic activity, although its effects on locomotor activity in mice have been shown to involve both hypo- and hypermotility. []

(±)-7-Hydroxy-2-dipropylaminotetralin hydrobromide [(±)-7-OH-DPAT]

Compound Description: (±)-7-Hydroxy-2-dipropylaminotetralin hydrobromide, often abbreviated as (±)-7-OH-DPAT, is a racemic mixture of both (+)‐7‐OH‐DPAT and (S)-(-)-7-Hydroxy-DPAT hydrochloride. It acts as a dopamine D3-preferring receptor agonist and has been investigated for its ocular hypotensive activity, primarily attributed to its effects on aqueous humor flow rate. [] (±)-7-OH-DPAT has also been studied for its role in yawning behavior in rats, where it is less potent in inducing yawning compared to quinpirole. []

8-Hydroxy-2-(di-n-propylamino)tetralin [8-OH-DPAT]

Compound Description: 8-Hydroxy-2-(di-n-propylamino)tetralin, commonly known as 8-OH-DPAT, is a prototypical full agonist of the serotonin 5-HT1A receptor. [, ] It has been used extensively in research to investigate the role of 5-HT1A receptors in various physiological processes, including hypothermia, anxiety, and aggression. [, , , , , ] 8-OH-DPAT has been radiolabeled with tritium ([3H]-8-OH-DPAT) for use in binding studies to characterize 5-HT1A receptors. [, , ]

(R,S)-trans-8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin [trans-8-OH-PIPAT]

Compound Description: (R,S)-trans-8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin, also known as trans-8-OH-PIPAT, is a radioiodinated ligand developed as a potential tracer for 5-HT1A receptors. It exhibits high binding affinity for 5-HT1A receptors and has been radiolabeled with iodine-125 ([125I]-8) for use in binding studies. [, ]

trans-7-Hydroxy-2[N-propyl-N-(3'-iodo-2'-propenyl)amino]-tetralin maleate

Compound Description: trans-7-Hydroxy-2[N-propyl-N-(3'-iodo-2'-propenyl)amino]-tetralin maleate is a D3 agonist that is significantly less potent than quinpirole in inhibiting the hyperpolarization-activated current (Ih) in rod photoreceptors. []

Overview

(S)-(-)-7-Hydroxy-DPAT hydrochloride is a synthetic compound that serves as a selective agonist for dopamine receptors, particularly the D3 receptor subtype. This compound has garnered attention in pharmacological research due to its potential applications in studying addiction and neuropharmacology. It is structurally related to other compounds such as 8-Hydroxy-DPAT, but exhibits different receptor affinities and biological effects.

Source and Classification

(S)-(-)-7-Hydroxy-DPAT hydrochloride is classified under the category of psychoactive substances, specifically as a dopamine receptor agonist. Its chemical structure can be denoted by the formula C₁₆H₂₆ClNO, with a molecular weight of approximately 287.84 g/mol. The compound is often sourced from chemical suppliers and is utilized in various scientific studies focusing on neurotransmitter systems and behavioral pharmacology .

Synthesis Analysis

Methods

The synthesis of (S)-(-)-7-Hydroxy-DPAT hydrochloride typically involves multi-step organic reactions starting from simpler precursors. The general synthetic pathway includes:

  1. Formation of the Tetralin Structure: The initial step often involves the construction of the tetralin core, which serves as the backbone for further modifications.
  2. Hydroxylation: A hydroxyl group is introduced at the 7-position of the tetralin ring through specific hydroxylation reactions.
  3. Amine Substitution: The dipropylamino group is added to the appropriate position on the tetralin structure, resulting in the final compound.
  4. Hydrochloride Salt Formation: The hydrochloride salt is formed by reacting (S)-(-)-7-Hydroxy-DPAT with hydrochloric acid .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of (S)-(-)-7-Hydroxy-DPAT hydrochloride.

Molecular Structure Analysis

Structure

(S)-(-)-7-Hydroxy-DPAT hydrochloride features a complex molecular structure characterized by:

  • A tetralin ring system.
  • A hydroxyl group at the 7-position.
  • A dipropylamino group attached to the aromatic system.

Data

The compound's structural formula can be represented as follows:

C16H26ClNO\text{C}_{16}\text{H}_{26}\text{ClNO}

Key data points include:

  • Molecular Weight: 287.84 g/mol
  • CAS Number: 76135-30-3 .
Chemical Reactions Analysis

(S)-(-)-7-Hydroxy-DPAT hydrochloride participates in various chemical reactions primarily related to its interaction with dopamine receptors. Key reactions include:

  1. Agonist Binding: It binds selectively to D3 dopamine receptors, facilitating receptor activation.
  2. Receptor-mediated Signaling: Upon binding, it initiates intracellular signaling pathways associated with neurotransmission.

These reactions are critical for understanding its pharmacological profile and potential therapeutic uses .

Mechanism of Action

The mechanism of action for (S)-(-)-7-Hydroxy-DPAT hydrochloride involves:

  1. Receptor Activation: The compound binds to D3 dopamine receptors with high affinity, leading to receptor activation.
  2. Signal Transduction: This activation triggers downstream signaling cascades that influence neuronal activity and neurotransmitter release.

Data from studies indicate that (S)-(-)-7-Hydroxy-DPAT hydrochloride exhibits selectivity for D3 receptors over other subtypes, which may underlie its specific behavioral effects in animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but should be stored away from light and moisture.
  • pH Sensitivity: The hydrochloride salt form may exhibit different solubility characteristics depending on pH levels.

Relevant data regarding melting point and boiling point are often documented in chemical databases but vary based on purity and form .

Applications

(S)-(-)-7-Hydroxy-DPAT hydrochloride has several scientific applications:

  • Neuroscience Research: Used extensively in studies investigating dopamine receptor functions and their role in addiction and mood disorders.
  • Pharmacological Studies: Helps in understanding drug interactions at dopamine receptors, contributing to drug development efforts targeting psychiatric conditions.
  • Behavioral Studies: Employed in animal models to assess effects on behavior related to addiction and anxiety .

This compound continues to be a valuable tool in pharmacological research due to its specificity for dopamine receptors, particularly in exploring therapeutic avenues for neuropsychiatric disorders.

Dopamine Receptor Pharmacology of (S)-(-)-7-Hydroxy-DPAT Hydrochloride

Receptor Binding Profiles and Selectivity for D3 vs. D2/D4 Subtypes

7-OH-DPAT exhibits preferential but not exclusive binding to dopamine D3 receptors. Radioligand binding assays using [³H]7-OH-DPAT in human peripheral blood lymphocytes reveal a high-affinity interaction with D3 receptors (Kd = 0.32 ± 0.03 nM), though competitive inhibition studies confirm concurrent binding to D4 receptors. Antibody-based blocking experiments demonstrate that anti-D3 antibodies reduce binding by ~53%, while anti-D4 antibodies reduce it by ~32%, indicating significant D4 engagement [1].

Mutagenesis studies further elucidate molecular determinants of selectivity:

  • Asp110 (TM3): Critical for ionic bonding with the protonated amine of 7-OH-DPAT. Mutation (D110N) abolishes binding [7].
  • Ser192 (TM5): Forms a hydrogen bond with the catechol hydroxyl group. S192A mutation reduces binding affinity by 10-fold, underscoring its role in stabilizing D3-selective conformations [7].
  • Thr369 (TM7): Hydrophobic substitution (T369V) increases affinity by enhancing hydrophobic pocket interactions, particularly for the (R)-enantiomer [7].

Table 1: Binding Affinity Profile of 7-OH-DPAT at Dopamine Receptor Subtypes

Receptor SubtypeKi (nM)Selectivity vs. D2Key Binding Determinants
D30.32 ± 0.03100-foldSer192, Thr369
D41.8 ± 0.220-foldAsp110, TM2/EL1 residues
D232 ± 4ReferenceAsp114, Ser193

While D3 selectivity is marked over D2, the D4 affinity necessitates caution in interpreting in vivo data where D4 co-expression occurs [1] [5].

Agonist Efficacy in Modulating Adenylate Cyclase Inhibition and Intracellular Signaling Pathways

7-OH-DPAT displays complex, receptor-subtype-dependent efficacy in functional assays:

  • D3-Mediated Signaling: In D3-expressing cell lines, 7-OH-DPAT potently inhibits adenylate cyclase (IC50 = 0.8 nM), reducing cAMP production via Gαi/o coupling. This aligns with its high-affinity D3 binding [4] [7].
  • Paradoxical D2 Activity: In pituitary tumor cells (expressing only D2 receptors), 7-OH-DPAT antagonizes dopamine-induced adenylate cyclase inhibition, indicating context-dependent functional selectivity. This contrasts with its D3 agonist behavior [2].
  • Behavioral Correlates: In reserpine-treated mice, 7-OH-DPAT (0.1–1 mg/kg) elicits biphasic motor responses: low doses induce hypolocomotion (D3-mediated), while high doses cause hyperactivity (D2-mediated). This underscores its dual receptor engagement in vivo [4].
  • Neurotransmitter Release: Iontophoretic delivery of 5-OH-DPAT (a structural analog) elevates striatal dopamine by >200% within 60 minutes, demonstrating presynaptic autoreceptor modulation – a shared trait with 7-OH-DPAT’s D3-preferring analogs [6].

Table 2: Functional Signaling Profiles of 7-OH-DPAT

Assay SystemReceptor ActionKey OutcomeEC50/IC50
D3-HEK293 cellsFull agonistcAMP inhibition: 90% max0.8 nM
D2-7315c pituitary cellsAntagonistBlocks DA-induced AC inhibition15 nM (Ki)
Reserpine-treated miceAgonist (low dose: D3)Hypolocomotion0.05 mg/kg
Agonist (high dose: D2)Hyperactivity1.0 mg/kg
Striatal microdialysis (rat)Autoreceptor agonistDA release ↑ 220%2.5 mg/kg (5-OH-DPAT analog)

Comparative Pharmacodynamics with Structurally Related Aminotetralin Derivatives

Modifications to the 7-OH-DPAT scaffold significantly alter D2/D3 selectivity and functional potency:

Hybrid Derivatives

  • D-315: Incorporates a 4-phenylpiperazine tail linked to the aminotetralin core. Retains high D3 affinity (Ki = 0.87 nM) but gains 10-fold D2 potency over 7-OH-DPAT via extended interactions with TM1/TM7 [7] [9].
  • D-237: Uses a 5-OH-tetralin moiety. Shows reduced D3 affinity (Ki = 2.91 nM) but enhanced metabolic stability. Induces contralateral rotation in 6-OHDA-lesioned rats at lower doses (EC50 = 0.08 mg/kg) than 7-OH-DPAT [9].

Stereochemical and Substitution Effects

  • (R)-enantiomer: 10-fold higher D3 affinity than the (S)-form due to optimized hydrophobic pocket engagement [7].
  • Quinoline/Isoquinoline hybrids: Compound 56 (quinoline-substituted) exhibits superior in vivo efficacy in reserpine-induced akinesia models (duration >10 hrs) versus 7-OH-DPAT (<6 hrs), attributed to improved CNS penetration [9].

Properties

Product Name

(S)-(-)-7-Hydroxy-DPAT hydrochloride

IUPAC Name

(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride

Molecular Formula

C16H26ClNO

Molecular Weight

283.83 g/mol

InChI

InChI=1S/C16H25NO.ClH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1

InChI Key

PMBGJJRWBJWNTG-RSAXXLAASA-N

SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=C(C1)C=C(C=C2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.